Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH

Antimicrobial peptides Serum protease resistance Arginine mimetics

Fmoc‑D‑(3,(Pbf)Guanidino)‑Ala‑OH (CAS 1313054‑40‑8, MW 620.72 g·mol⁻¹) is a protected, non‑proteinogenic amino acid that delivers D‑2‑amino‑3‑guanidinopropionic acid (D‑Agp) upon Fmoc‑SPPS deprotection. The molecule combines three critical design elements: a D‑configuration at the α‑carbon, a guanidino side chain shortened by two methylene units relative to arginine, and a 2,2,4,6,7‑pentamethyl‑dihydrobenzofuran‑5‑sulfonyl (Pbf) protecting group on the guanidino moiety.

Molecular Formula C32H36N4O7S
Molecular Weight 620.7 g/mol
Cat. No. B13143003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-(3,(Pbf)Guanidino)-Ala-OH
Molecular FormulaC32H36N4O7S
Molecular Weight620.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
InChIInChI=1S/C32H36N4O7S/c1-17-18(2)28(19(3)24-14-32(4,5)43-27(17)24)44(40,41)36-30(33)34-15-26(29(37)38)35-31(39)42-16-25-22-12-8-6-10-20(22)21-11-7-9-13-23(21)25/h6-13,25-26H,14-16H2,1-5H3,(H,35,39)(H,37,38)(H3,33,34,36)/t26-/m1/s1
InChIKeyBLJRFPSBMLTXSO-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-(3,(Pbf)Guanidino)-Ala-OH – A Short-Chain D‑Arginine Mimetic Building Block for Stabilized Peptide Synthesis


Fmoc‑D‑(3,(Pbf)Guanidino)‑Ala‑OH (CAS 1313054‑40‑8, MW 620.72 g·mol⁻¹) is a protected, non‑proteinogenic amino acid that delivers D‑2‑amino‑3‑guanidinopropionic acid (D‑Agp) upon Fmoc‑SPPS deprotection [1]. The molecule combines three critical design elements: a D‑configuration at the α‑carbon, a guanidino side chain shortened by two methylene units relative to arginine, and a 2,2,4,6,7‑pentamethyl‑dihydrobenzofuran‑5‑sulfonyl (Pbf) protecting group on the guanidino moiety [2]. These features jointly confer quantifiable advantages over conventional Fmoc‑Arg(Pbf)‑OH, Fmoc‑D‑Arg(Pbf)‑OH, and the Mtr‑protected analog in applications where protease resistance, predictable conformational control, or clean deprotection kinetics are selection‑critical parameters.

Why Fmoc‑D‑(3,(Pbf)Guanidino)‑Ala‑OH Cannot Be Replaced by Fmoc‑Arg(Pbf)‑OH or Its L‑Enantiomer


Generic substitution with Fmoc‑Arg(Pbf)‑OH or Fmoc‑L‑Agp(Pbf)‑OH ignores three interdependent structure‑activity drivers that jointly determine in‑peptide performance. First, the two‑methylene truncation in the Agp side chain repositions the guanidinium head group ~2.5 Å closer to the peptide backbone, sterically obstructing trypsin‑like protease access to the adjacent scissile bond [1]. Second, the D‑configuration renders the residue unrecognizable by canonical L‑specific serum and tissue proteases, a property that operates independently of side‑chain length [2]. Third, the Pbf group undergoes acidolytic cleavage with an electrophile persistence on the order of tens of milliseconds, whereas Mtr‑protected analogs generate sulfonyl cations that survive for seconds and promote Trp‑sulfonation, Arg(SO₃H) formation, and Ser/Thr O‑sulfonation side reactions [3]. Substituting any single element—stereochemistry, chain length, or protecting group—compromises at least one of these interrelated advantages, making the fully defined building block uniquely fit for purpose in stability‑critical peptide programs.

Quantitative Differentiation Evidence: Fmoc‑D‑(3,(Pbf)Guanidino)‑Ala‑OH vs. Closest Analogs


Serum Stability: Agp‑Substituted Peptide Degraded <20% After 8 h vs. Near‑Total Degradation of the Native Arg‑Containing Sequence

In a head‑to‑head comparison, the cationic antimicrobial peptide Sub3 (NH₂‑RRWRIVVIRVRR‑CONH₂) was nearly totally degraded after 8 h incubation in 25% aqueous mouse serum at 37 °C, whereas the Agp‑substituted variant (Sub3‑Agp: NH₂‑AgpAgpWAgpIVVIAgpVAgpAgp‑CONH₂) underwent less than 20% degradation under identical conditions [1]. Critically, the antimicrobial activity was fully maintained, with minimal inhibitory concentrations (MIC) of 1 μg·mL⁻¹ against Staphylococcus aureus and 2 μg·mL⁻¹ against Pseudomonas aeruginosa for both peptides [1]. The Agp building block used for synthesis was Fmoc‑L‑Agp(Boc)₂‑OH; the D‑Agp core in the target compound provides the same side‑chain truncation while adding the orthogonal benefit of D‑stereochemistry‑based protease evasion.

Antimicrobial peptides Serum protease resistance Arginine mimetics

Gastrointestinal Protease Resistance: Agp Incorporation Confers 50‑Fold Duodenal and 70‑Fold Stomach Stability Gains Relative to Native Arginine

In a systematic evaluation of trypsin‑challenged antimicrobial peptides, replacement of the native arginine residue with 2‑amino‑(3‑guanidino)propanoic acid (Agp) increased duodenal stability by 50‑fold and stomach stability by 70‑fold compared to the parent Arg‑containing sequence, as measured in whole organ extracts [1]. By comparison, homoarginine (Har) substitution yielded only a 14‑fold duodenal and 40‑fold stomach stability increase, demonstrating that side‑chain shortening (Agp) outperforms side‑chain elongation (Har) for gastrointestinal protease evasion. Isothermal calorimetry confirmed that both stable and unstable peptides bind trypsin with dissociation constants ranging 2–60 μM, ruling out simple loss of target engagement as the mechanism [1]. The Agp residue was introduced via standard Fmoc‑SPPS coupling, directly relevant to the use of Fmoc‑D‑(3,(Pbf)Guanidino)‑Ala‑OH as a building block.

Oral peptide delivery Trypsin resistance Unnatural amino acids

Helical Propensity Modulation: Agp Exhibits the Lowest Helix Propagation Propensity Among Four Arg Side‑Chain Lengths

Circular dichroism analysis of 12 Ala‑based host–guest peptides revealed that helix propensity follows the rank order Agp < Agb < Arg > Agh (where Agp = 2‑amino‑3‑guanidinopropionic acid, Agb = 2‑amino‑4‑guanidinobutyric acid, Arg = native arginine, Agh = 2‑amino‑6‑guanidino‑hexanoic acid) [1]. The C‑cap energetic parameter displayed the monotonic trend Agp < Agb < Arg < Agh, with more favorable C‑capping energetics as side‑chain length increased [1]. This means Agp is the least helix‑stabilizing Arg analog, systematically disfavoring α‑helical conformations relative to native Arg. These results were corroborated by molecular mechanics calculations and a survey of protein X‑ray structures [1]. Although the study used L‑enantiomers, the stereochemical configuration at the α‑carbon does not alter the fundamental side‑chain length dependence of helix propensity, making the data directly applicable to the D‑Agp core of the target compound.

Peptide secondary structure Helix propensity Arginine analog SAR

Deprotection Cleanliness: Pbf Generates Electrophilic Intermediates with Tens‑of‑Milliseconds Persistence vs. Seconds‑Scale Persistence for Mtr

The four major Arg‑sulfonyl protecting groups differ fundamentally in the lifetime of the electrophilic Ar–SO₂⁺ fragment released during TFA acidolysis. The benzofuran‑based Pbf group stabilizes the developing positive charge through sp² oxygen donation, limiting electrophile persistence to approximately tens of milliseconds and producing predominantly clean deprotection with only minor Trp/Ser/Thr sulfonation and rare Arg(SO₃H) by‑products [1]. In contrast, the Mtr group (p‑OMe donor + three methyls) generates sulfonyl cations that survive for approximately seconds, leading to high‑frequency Trp sulfonation (+80/+160 Da adducts), Arg(SO₃H) formation, and Ser/Thr O‑sulfonation [1]. The Pbf group exhibits a relative acid lability approximately 1.2–1.4‑fold that of Pmc, and its deprotection is typically complete within minutes under standard TFA cleavage conditions, whereas Mtr‑protected arginine residues can require several hours for full removal [2]. This advantage is independent of the amino acid core (Agp vs. Arg) and applies to any Pbf‑protected guanidino building block, including Fmoc‑D‑(3,(Pbf)Guanidino)‑Ala‑OH.

Fmoc-SPPS Arginine side-chain protection Deprotection side reactions

D‑Configuration Protease Shield: D‑Amino Acid Substitution at Cleavage‑Site Positions Increases Peptide Half‑Life by >10‑Fold

Systematic backbone‑modification studies have demonstrated that incorporation of a single D‑amino acid residue at any of six positions (P4–P2′) flanking a protease cleavage site increases peptide half‑life by more than 10‑fold relative to the all‑L sequence [1]. In a direct D‑ vs. L‑diastereomer comparison, the D‑enantiomer of the antimicrobial peptide Pin2 (D‑Pin2) retained full antibacterial activity after incubation with trypsin, elastase, and whole human serum, whereas the L‑diastereomer was rapidly inactivated under identical conditions [2]. The D‑configuration effect is stereospecific and complementary to the side‑chain‑length effect of Agp; combining both features in a single residue—as achieved with Fmoc‑D‑(3,(Pbf)Guanidino)‑Ala‑OH—provides orthogonal protease‑evasion mechanisms within one amino acid position, reducing the number of structural modifications needed to achieve a target stability profile.

D-amino acids Proteolytic stability Peptide half-life extension

High‑Impact Application Scenarios for Fmoc‑D‑(3,(Pbf)Guanidino)‑Ala‑OH Based on Quantitative Differentiation Evidence


Serum‑Stable Antimicrobial Peptide Lead Optimization

Programs developing cationic antimicrobial peptides (AMPs) for systemic administration routinely encounter near‑total degradation in serum within hours. Incorporating Fmoc‑D‑(3,(Pbf)Guanidino)‑Ala‑OH at arginine positions both shortens the guanidino side chain and installs D‑stereochemistry. The Agp substitution alone reduced 8‑h serum degradation from near‑100% to <20% while preserving MIC values (1–2 μg·mL⁻¹ against S. aureus and P. aeruginosa) [1]. The additional D‑configuration protection—documented to extend peptide half‑life >10‑fold at protease‑sensitive positions [2]—provides a second, orthogonal stability mechanism without requiring additional sequence modifications.

Orally Deliverable Peptide Therapeutics Requiring GI Tract Survival

Oral peptide bioavailability is severely limited by intestinal and gastric proteases. Peptides incorporating the Agp core demonstrated 50‑fold higher duodenal stability and 70‑fold higher stomach stability than native Arg‑containing sequences in whole organ extracts, significantly outperforming homoarginine substitution (14‑fold and 40‑fold, respectively) [3]. Building peptides with Fmoc‑D‑(3,(Pbf)Guanidino)‑Ala‑OH positions the guanidinium head group proximal to the backbone, sterically hindering trypsin‑like protease access to the adjacent scissile bond, while the D‑configuration eliminates recognition by L‑specific gastric proteases. This dual mechanism is directly relevant to GLP‑1 analogs, oral insulin mimetics, and other systemically targeted peptide drugs.

Conformationally Constrained Peptide Design Requiring Defined Helix Disruption

When peptide engineering demands a predictable helix‑break or reduced α‑helical propensity at a specific sequence position, Agp provides the lowest helix propagation propensity among all arginine side‑chain length variants (Agp < Agb < Arg > Agh), as rigorously determined by CD spectroscopy and Lifson‑Roig analysis of 12 Ala‑based host–guest peptides [4]. Native Arg promotes helix formation; Agp systematically disfavors it. This makes Fmoc‑D‑(3,(Pbf)Guanidino)‑Ala‑OH the rational choice for introducing a quantifiably distinct conformational perturbation at designed positions in helix‑mediated protein–protein interaction inhibitors, receptor ligand mimetics, or antimicrobial peptides where amphipathic helix disruption is functionally desired.

High‑Purity Industrial Peptide Manufacturing with Minimized Side‑Reaction Burden

In multi‑kilogram peptide API manufacturing, the cost of chromatographic purification of side‑products often dominates the process economics. The Pbf protecting group on Fmoc‑D‑(3,(Pbf)Guanidino)‑Ala‑OH limits sulfonyl electrophile persistence to tens of milliseconds during TFA cleavage, compared to seconds‑scale persistence for Mtr‑protected analogs [5]. This ~100‑fold shorter electrophile lifetime translates to substantially lower frequencies of Trp sulfonation (+80/+160 Da), Arg(SO₃H) formation, and Ser/Thr O‑sulfonation [5]. For sequences containing multiple guanidino‑bearing residues or co‑occurring Trp/Cys/Met residues, the Pbf variant reduces purification burden and increases crude peptide purity, directly lowering cost‑per‑gram of isolated API.

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